molecular formula C11H11FO2 B12981219 5-Fluoro-8-methoxy-1-tetralone

5-Fluoro-8-methoxy-1-tetralone

Cat. No.: B12981219
M. Wt: 194.20 g/mol
InChI Key: FMLPACUQSAKYAG-UHFFFAOYSA-N
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Description

5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

5-fluoro-8-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO2/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3

InChI Key

FMLPACUQSAKYAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable naphthalene derivative.

    Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base such as sodium hydride (NaH).

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions, possibly using Lewis acids like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Formylation and Aromatization

5-Fluoro-8-methoxy-1-tetralone undergoes regioselective formylation at the α-position under Vilsmeier-Haack conditions (POCl₃/DMF), yielding 5-fluoro-8-methoxy-2-naphthaldehyde. Subsequent aromatization via dehydrogenation (e.g., DDQ or Pd/C) produces substituted naphthalene derivatives .

Key Data:

Reaction StepConditionsYieldProduct
FormylationPOCl₃, DMF, 0–5°C78%5-Fluoro-8-methoxy-2-naphthaldehyde
AromatizationDDQ, toluene, reflux85%5-Fluoro-8-methoxy-naphthalene

Alkylation Reactions

The ketone moiety participates in alkylation via enolate intermediates. For example, treatment with LiHMDS and allyl chloroformate generates allyl enol carbonates, which undergo palladium-catalyzed asymmetric allylic alkylation to form chiral α-fluoro ketones .

Example Reaction:

  • Substrate: 5-Fluoro-8-methoxy-1-tetralone

  • Catalyst: Pd₂(dba)₃/(S)-t-Bu-PHOX (2.5 mol%)

  • Conditions: Toluene, 40°C, 17 h

  • Product: (R)-2-Allyl-5-fluoro-8-methoxy-1-tetralone

  • Yield: 93% with 92% enantiomeric excess (ee)

Oxidation to Quinones

Oxidation with ceric ammonium nitrate (CAN) converts 5-fluoro-8-methoxy-1-tetralone into fluorinated p-benzoquinones. The methoxy group directs oxidation to the para position relative to the fluorine .

Oxidation Pathway:

  • Hydroquinone Formation: CAN in acetonitrile/water (4:1), 0°C, 1 h → 5-fluoro-8-methoxy-hydroquinone (Yield: 47%) .

  • Further Oxidation: Air oxidation or MnO₂ → 5-fluoro-8-methoxy-p-benzoquinone (Yield: 41%) .

Condensation with Phosphonosuccinates

The aldehyde derivative (from formylation) condenses with diethyl phosphonosuccinate under Horner-Wadsworth-Emmons conditions to form α,β-unsaturated esters. Subsequent cyclization yields fluorinated naphthoquinone derivatives .

Reaction Sequence:

  • Condensation: Diethyl phosphonosuccinate, NaH, THF, 0°C → 4-(5-Fluoro-8-methoxy-naphthyl)butenoate (Yield: 72%) .

  • Cyclization: H₂SO₄, acetic acid → 9-Fluoro-10-methoxy-anthraquinone (Yield: 65%) .

Reduction of the Ketone Group

The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For example:

  • Reductant: NaBH₄ in MeOH, 0°C

  • Product: 5-Fluoro-8-methoxy-1-tetralol (Yield: 88%) .

Selective reduction of the ketone without affecting the methoxy or fluorine groups is achievable under mild conditions .

Demethylation

BF₃·SMe₂ in CH₂Cl₂ removes the methoxy group, yielding 5-fluoro-1-tetralone (Yield: 82%) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)
FormylationPOCl₃/DMF2-Naphthaldehyde78
Asymmetric AllylationPd/(S)-t-Bu-PHOXChiral allyl ketone93
Oxidation to QuinoneCANp-Benzoquinone41
NitrationHNO₃/H₂SO₄6-Nitro derivative68

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS): The methoxy group activates the ring for EAS at the para position, while fluorine directs reactions to ortho/para sites via inductive effects .

  • Enolate Chemistry: The α-fluorine stabilizes enolate intermediates, enabling selective alkylation and condensation .

Scientific Research Applications

Biological Activities

5-Fluoro-8-methoxy-1-tetralone exhibits a range of biological activities, making it a valuable compound in drug development. Key areas of research include:

  • Anticancer Properties : Studies have shown that tetralone derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 5-Fluoro-8-methoxy-1-tetralone demonstrated cytotoxic effects against KB cancer cell lines, with IC50 values indicating significant growth inhibition .
  • Antimicrobial Activity : Research indicates that some tetralone derivatives possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
  • CNS Activity : Certain derivatives have been explored for their potential as central nervous system agents, particularly as anxiolytics or antidepressants. The structural modifications in tetralones can enhance their interaction with neurotransmitter receptors .

Therapeutic Applications

The therapeutic potential of 5-Fluoro-8-methoxy-1-tetralone spans several medical fields:

  • Oncology : The anticancer activity of this compound positions it as a candidate for developing new chemotherapeutic agents. Its ability to target specific cancer pathways is under investigation.
  • Infectious Diseases : Given its antimicrobial properties, this compound may serve as a lead structure for developing new antibiotics or antifungal agents.
  • Neurological Disorders : With ongoing research into its CNS effects, there is potential for applications in treating depression and anxiety disorders.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various tetralone derivatives on cancer cell lines, including those derived from breast and colon cancers. The results indicated that 5-Fluoro-8-methoxy-1-tetralone exhibited promising IC50 values, suggesting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial efficacy of 5-Fluoro-8-methoxy-1-tetralone was tested against common bacterial strains. The findings revealed significant inhibition zones, indicating its effectiveness as a novel antibacterial agent .

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxynaphthalene: Similar structure but lacks the dihydro and ketone functionalities.

    8-Methoxy-3,4-dihydronaphthalen-1(2h)-one: Similar but without the fluorine atom.

Uniqueness

The combination of fluorine and methoxy groups in 5-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2h)-one may confer unique properties such as enhanced stability, reactivity, or biological activity compared to its analogs.

Biological Activity

5-Fluoro-8-methoxy-1-tetralone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Fluoro-8-methoxy-1-tetralone belongs to the class of tetralones, which are characterized by a fused bicyclic structure. The presence of fluorine and methoxy groups enhances its biological activity and stability, making it a valuable candidate for drug development.

Target and Mode of Action

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Similar compounds have shown efficacy in inhibiting key enzymes involved in cancer progression and inflammation. For instance, tetralones have been identified as inhibitors of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses .

Biochemical Pathways

Research indicates that tetralone derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. For example, related compounds have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines . The structural similarity to other bioactive compounds suggests that 5-fluoro-8-methoxy-1-tetralone may engage similar biochemical pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of 5-fluoro-8-methoxy-1-tetralone and its derivatives. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, with IC50 values indicating potent cytotoxic effects. For instance, one study reported IC50 values for related compounds ranging from 0.93 μM to 3.73 μM against MCF-7 cells, demonstrating their effectiveness compared to standard treatments like Doxorubicin .

CompoundCell LineIC50 (μM)Reference
5-Fluoro-8-methoxy-1-tetraloneMCF-7TBD
DoxorubicinMCF-76.08
Compound 5aMCF-70.93 ± 0.02

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its fluorinated structure enhances its interaction with bacterial membranes, potentially leading to increased efficacy against various pathogens. Studies have reported significant inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, with low minimum inhibitory concentration (MIC) values .

Safety Profile

Research indicates that 5-fluoro-8-methoxy-1-tetralone has a favorable safety profile, particularly in non-cancerous cell lines. The reduced cytotoxicity observed in these studies suggests that the compound may be well-tolerated in therapeutic applications .

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of dihydronaphthalene derivatives synthesized from related tetralones showed potent cytotoxic activities, with some compounds exhibiting better safety profiles than established chemotherapeutics .
  • Inflammation Regulation : Research has demonstrated that tetralones can modulate inflammatory responses by inhibiting MIF, suggesting potential applications in treating inflammatory diseases .
  • Pharmacological Screening : In vivo studies indicated that certain derivatives significantly suppressed tumor growth compared to conventional treatments, highlighting their potential as lead compounds for further drug development .

Q & A

Q. What are the established synthetic routes for 5-fluoro-8-methoxy-1-tetralone, and what analytical techniques validate its purity?

The synthesis of fluorinated tetralones often involves multi-step transformations. For example, 8-methoxy-1-tetralone derivatives can be synthesized via silver-catalyzed ring expansion of cyclobutanol precursors . A three-step protocol (benzoylation, oxidation, hydrolysis) was reported to convert 1-hydroxy-5-methoxytetralin to 8-methoxy-1-tetralone, with final fluorination steps inferred from analogous indole fluorination methods (e.g., using potassium t-butoxide and methyl iodide for alkylation) . Purity validation typically employs TLC, HPLC, and spectroscopy (¹H/¹³C NMR, IR). For fluorinated analogs, ¹⁹F NMR is critical to confirm substitution .

Q. How should researchers handle storage and stability of 5-fluoro-8-methoxy-1-tetralone to ensure experimental reproducibility?

Storage at 0–6°C is recommended for structurally similar methoxy-tetralones to prevent degradation, as seen in Kanto Reagents' protocols for 6-methoxy-1-tetralone . Stability testing under varying temperatures and light exposure is advised, with periodic NMR analysis to detect decomposition.

Advanced Research Questions

Q. How can low yields in the synthesis of 5-fluoro-8-methoxy-1-tetralone be addressed?

The transformation of 5-methoxy-1-tetralone to 8-methoxy-1-tetralone via ketotosylate intermediates achieved only 22% yield due to competing detosylation pathways . Optimization strategies include:

  • Catalyst screening : Silver salts (AgOTf, AgNO₃) for ring expansion .
  • Solvent effects : Polar aprotic solvents (dimethoxyethane) to stabilize intermediates .
  • Reductive conditions : Sodium cyanoborohydride to suppress side reactions, improving yield to 87% in later steps .

Q. What methodologies resolve contradictions in reported bioactivity data for fluorinated tetralones?

Discrepancies in bioactivity (e.g., fluorescence efficiency or enzyme inhibition) may arise from impurities or isomerization. A systematic approach includes:

  • Iterative purification : Column chromatography with gradients (e.g., petroleum ether/DCM) to isolate isomers .
  • Comparative assays : Parallel testing of synthesized batches against reference standards .
  • Open-data practices : Sharing raw spectral and chromatographic data to enable cross-lab validation .

Q. How does the 5-fluoro substitution influence the electronic properties of 8-methoxy-1-tetralone?

Fluorine’s electron-withdrawing effect alters reactivity and spectroscopic signatures. Computational studies (DFT) can map charge distribution, while experimental validation involves:

  • ¹⁹F NMR : To assess electronic environment (δ ~ -120 ppm for aromatic fluorides) .
  • X-ray crystallography : To confirm regioselectivity and bond angles influenced by fluorine .

Q. What advanced techniques characterize reactive intermediates in 5-fluoro-8-methoxy-1-tetralone synthesis?

  • In-situ monitoring : ReactIR or LC-MS to track transient species like ketotosylates .
  • Cryogenic trapping : Isolating intermediates at low temperatures for NMR analysis .

Application-Oriented Questions

Q. How can 5-fluoro-8-methoxy-1-tetralone be functionalized for fluorescent labeling studies?

Analogous to 5-hydroxy-1-tetralone’s use in glycosphingolipid detection, fluorinated derivatives can be conjugated via:

  • Sulfonation : p-Toluenesulfonyl chloride for sulfonamide linkages .
  • Click chemistry : Azide-alkyne cycloaddition for bioconjugation .

Q. What safety protocols are critical when handling reactive intermediates in fluorinated tetralone synthesis?

  • Toxic byproducts : Monitor for HF release during fluorination; use CaCO₃ traps .
  • Reactive metals : Sodium hydride requires anhydrous conditions and inert atmospheres .

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